4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol
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Overview
Description
4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . This compound is characterized by the presence of a hydroxy group, a pyrrolidine ring, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of 4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol are the ADRA1A, ADRA1B, and ADRA1D genes . These genes encode for the alpha-1-adrenergic receptors, which are crucial in the regulation of blood pressure and other physiological responses .
Mode of Action
Given its structural similarity to other alkylaminophenol compounds, it’s likely that it interacts with its targets by binding to the alpha-1-adrenergic receptors, thereby modulating their activity .
Biochemical Pathways
Considering its targets, it may influence theadrenergic signaling pathway , which plays a key role in cardiovascular function, smooth muscle contraction, and other physiological processes .
Result of Action
Given its potential interaction with alpha-1-adrenergic receptors, it may influence cellular responses such as cell proliferation, apoptosis, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenol derivative with a pyrrolidine derivative in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process parameters are carefully controlled to ensure consistent quality and high throughput. Purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions on the phenol group may introduce various functional groups .
Scientific Research Applications
4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol include:
- 4-(pyrrolidin-1-yl)benzonitrile derivatives
- 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-[1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(16,12-4-3-9-14(12)2)10-5-7-11(15)8-6-10/h5-8,12,15-16H,3-4,9H2,1-2H3/t12-,13?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOJGMWSQHQPRG-PZORYLMUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C)(C2=CC=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@H]1CCCN1C)(C2=CC=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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